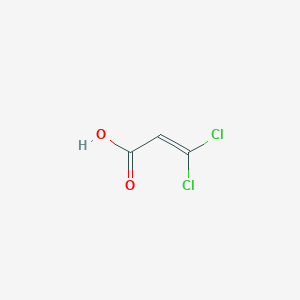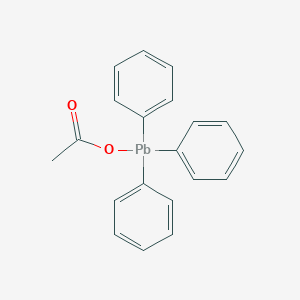
Mullite
Übersicht
Beschreibung
Mullite, also known as porcelainite, is a significant silicate mineral formed during the contact metamorphism of clay minerals . It belongs to the compositional series of orthorhombic aluminosilicates with the general composition Al 2 (Al 2+2x Si 2-2x )O 10-x . It is one of the most important oxide materials for both conventional and advanced ceramics .
Synthesis Analysis
Mullite synthesis has been extensively studied. The synthesis of mullite from oxides requires very high temperatures (T > 1000 °C). Highly crystalline mullite whiskers were synthesized by a fluoride-assisted method from aluminium sulfate, aluminium fluoride and fumed silica at a temperature as low as 800 °C .
Molecular Structure Analysis
Mullite’s crystal structure is orthorhombic, characterized by parallel chains consisting of edge-sharing MO 6 octahedra and their specific cross-linkage by TO 4 tetrahedra . The role of cation disorder and structural oxygen vacancies is addressed, and the possibility of cation substitution on different sites is discussed .
Chemical Reactions Analysis
Mullite undergoes a phase transformation at temperatures above 600°C, releasing some SiO2 as a gas. This results in weight loss in the mullite . During this phase transformation, the Al2O3 molecules in the material react with the remaining SiO2 to form a new mullite phase with a higher aluminium content .
Physical And Chemical Properties Analysis
Mullite has high thermal and chemical stability, low thermal expansion, and unique mechanical properties . It retains its structural integrity even when subjected to temperatures above 1800°C .
Wissenschaftliche Forschungsanwendungen
Ceramic Products
Mullite is an intermediate phase of the binary alumina-silica system and is one of the most important phases of ceramic products containing alumina and silica in the initial composition . Its properties such as high chemical and thermal stability, low thermal expansion and conductivity, and good mechanical strength enable a wide range of applications .
Refractory Bricks
Mullite’s high chemical and thermal stability, low thermal expansion, and good mechanical strength make it very convenient for structural applications, such as refractory bricks .
Filtration
Mullite’s properties also make it suitable for filtration applications .
Catalyst Support
Mullite can be used as a catalyst support due to its high chemical stability .
Aerospace Industry
Active research is being conducted on the development of mullite composites with enhanced toughness, and the optimization of mullite ceramics for various applications such as in the aerospace industry .
Advanced Composites
The production of mullite fibers for use in advanced composites is another area of active research .
Electronic Applications
Mullite is becoming increasingly important in electronic applications due to its remarkable properties .
Optical Applications
Mullite also has vast areas of application in the field of optics .
Wirkmechanismus
Target of Action
Mullite, a rare silicate mineral, is primarily targeted in the field of ceramics and advanced ceramic materials . It plays a significant role due to its high creep resistance, low thermal expansion coefficient, excellent corrosion resistance, and thermal shock resistance .
Mode of Action
Mullite interacts with its targets by providing structural stability and resistance to high temperatures . It forms two stoichiometric forms: 3Al2O3·2SiO2 or 2Al2O3·SiO2 . Unusually, mullite has no charge-balancing cations present, resulting in three different aluminium sites: two distorted tetrahedral and one octahedral .
Biochemical Pathways
For instance, it is a common reaction product of most aluminum silicates at high temperatures .
Result of Action
The primary result of mullite’s action is the enhancement of the mechanical properties of the materials it is incorporated into. It contributes to the high mechanical strength and thermal shock resistance of ceramics . It also has potential applications in electronic packaging, infrared wave transmittance, high-temperature optical windows, and other fields .
Action Environment
The action of mullite can be influenced by environmental factors such as temperature and pressure. For instance, the formation of mullite upon heating depends on the spatial scale at which the components are mixed . Also, the needle shape mullite forms at about 1400 °C and the needles will interlock, contributing to the high mechanical strength of porcelain .
Zukünftige Richtungen
Research into mullite is ongoing, with scientists seeking to understand and improve upon its already impressive properties . Areas of active research include the development of mullite composites with enhanced toughness, the production of mullite fibers for use in advanced composites, and the optimization of mullite ceramics .
Eigenschaften
IUPAC Name |
dioxosilane;oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHJGOXRZJKJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al6O13Si2 | |
| Record name | mullite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Mullite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Other Solid, Dry Powder, White odorless powder; Insoluble in water; [Alfa Aesar MSDS], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. FORMS CRYSTALLINE MATERIALS ON HEATING OVER 1000 °C. | |
| Record name | Mullite (Al6O5(SiO4)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Refractories, fibers, aluminosilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mullite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15719 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.6-2.7 g/cm³ | |
| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Mullite | |
CAS RN |
1302-93-8, 142844-00-6 | |
| Record name | Mullite (Al6O5(SiO4)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mullite (Al6O5(SiO4)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Refractories, fibers, aluminosilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mullite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Refractories, fibers, aluminosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1700-2040 °C | |
| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
Q1: What is the molecular formula of mullite?
A1: Mullite is represented by the general formula Al2(Al2+2xSi2-2x)O10–x, where x ranges from 0.17 to 0.50. [] This highlights the variable composition of mullite, which can significantly influence its properties.
Q2: What is the significance of the 3:2 mullite composition?
A2: High-temperature mullite, with a composition of 3Al2O3 · 2SiO2, represents the most thermodynamically stable crystalline form under high pressure and temperature. [] This makes it desirable for applications involving extreme conditions.
Q3: How does the microstructure of sintered mullite fiber evolve with temperature?
A3: Calcined mullite fiber exhibits a complete mullite phase. Sintering at 1500°C for 3 hours leads to fully grown mullite crystals. [] This suggests a temperature-dependent crystal growth mechanism.
Q4: Does mullite exhibit any unique thermal expansion behavior?
A4: Yes, both 2:1 and 3:2 mullite exhibit negative thermal expansion at low temperatures along the a-cell parameter, and consequently, in cell volume. [] This unusual behavior is more pronounced in 2:1 mullite.
Q5: Why is mullite considered a suitable material for high-temperature applications?
A5: Mullite possesses desirable properties such as low thermal expansion, high thermal shock resistance, high creep resistance, and excellent chemical inertness. [] These properties make it suitable for demanding applications like refractory materials and high-temperature filters.
Q6: Can mullite be used as a protective coating for other materials at high temperatures?
A6: Yes, mullite coatings, particularly those applied through chemical vapor deposition (CVD), are excellent candidates for protecting silicon carbide (SiC) from corrosion and recession in high-temperature applications. [] This is attributed to the formation of a well-adhered, protective oxide layer.
Q7: How does the addition of mullite affect the properties of zirconia ceramics?
A9: Dispersing 15% by mass of mullite in yttria-stabilized tetragonal zirconia polycrystal (3Y-TZP) enhances wear resistance, despite decreasing mechanical properties. [] This improvement is attributed to the load-bearing capacity and crack propagation resistance provided by the rod-like mullite grains.
Q8: What are the common methods for synthesizing mullite?
A8: Mullite can be synthesized using various methods, including:
- Sol-gel method: This method offers excellent control over stoichiometry and produces high-purity mullite powder. [, , ]
- Reaction sintering: This technique involves the reaction of natural bauxite, fly ash, and precipitated silica. []
- In situ reaction sintering: This method utilizes a mixture of coal fly ash, calcined bauxite, and ball clay to create porous mullite-based materials. []
Q9: How does the addition of boehmite affect the sintering behavior of mullite?
A11: Boehmite acts as a sintering aid, promoting secondary mullitization at lower temperatures. Adding 1.2% boehmite results in superior thermo-mechanical properties in the sintered body due to the formation of a desirable microstructure. []
Q10: Can waste materials be utilized in the production of mullite?
A12: Yes, waste materials like coal fly ash, gangue, and slime can be incorporated as raw materials in the production of mullite-based porous ceramics. [, ] This approach promotes waste recycling and contributes to a circular economy.
Q11: What is the role of additives like NH4F in the fabrication of porous mullite ceramics?
A13: NH4F acts as a morphology-controlling agent. Its addition to a kaolinite-based mixture promotes the in situ growth of needle-like mullite whiskers, which enhance the mechanical strength of the final porous ceramic. []
Q12: How does the morphology of mullite grains impact the mechanical properties of composites?
A14: The presence of elongated, needle-like mullite grains enhances the mechanical strength and toughness of mullite-based composites. [] This is attributed to the effective load transfer and crack deflection mechanisms provided by the elongated grain morphology.
Q13: What role does zirconia play in enhancing the mechanical properties of mullite composites?
A15: The addition of zirconia, particularly in its stabilized form (e.g., 2Y-TZP), improves the toughness of mullite composites. This improvement stems from the toughening mechanisms associated with zirconia, such as transformation toughening and crack bridging. []
Q14: Can the mechanical properties of mullite composites be further enhanced by incorporating silicon carbide (SiC)?
A16: Yes, the addition of nano-sized SiC to mullite/zirconia composites results in significant improvements in mechanical properties, including strength and toughness. [] The nano-SiC particles hinder grain growth, refine the microstructure, and promote the formation of low-energy grain boundaries.
Q15: What are the potential applications of mullite in dental materials?
A18: Monolithic mullite materials have shown promising wear resistance properties, surpassing those of conventional alumina and alumina-mullite composites used in dental applications. [] This suggests mullite's potential as a durable material for dental restorations.
Q16: How is mullite used in the development of lightweight proppants?
A19: Porous mullite, with its lightweight and high-strength characteristics, is a suitable material for proppants used in the oil and gas industry. [] These proppants help maintain fractures in the rock formation, allowing for efficient extraction of oil and gas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
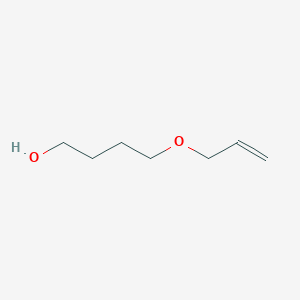

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
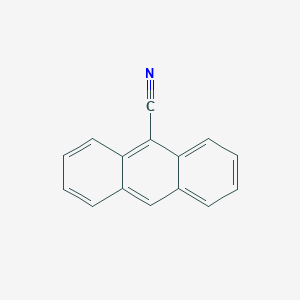
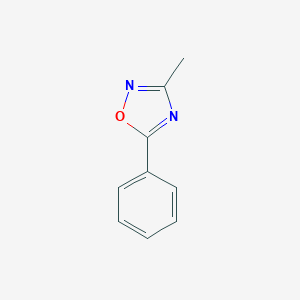
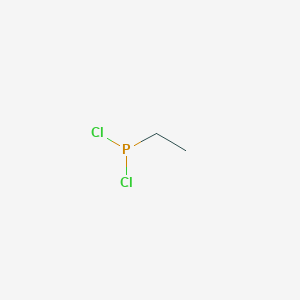
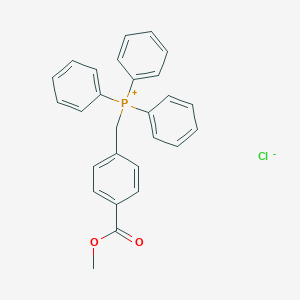

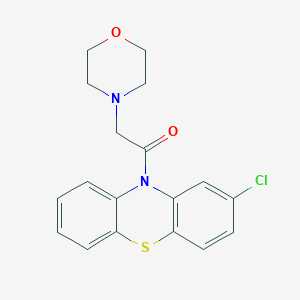

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)
